

(RS)-Carbocisteine (CAS 638-23-3): A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(RS)-Carbocisteine	
Cat. No.:	B1663187	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **(RS)-Carbocisteine**, a widely used mucolytic agent. The following sections detail its fundamental characteristics, supported by experimental observations and structured data for ease of reference and comparison.

General and Structural Characteristics

(RS)-Carbocisteine, also known as S-Carboxymethyl-L-cysteine, is a derivative of the amino acid cysteine. It functions by reducing the viscosity of mucus, which aids in its expectoration in respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.



Identifier	Value
IUPAC Name	(2R)-2-amino-3- (carboxymethylsulfanyl)propanoic acid
CAS Number	638-23-3
Molecular Formula	C5H9NO4S
Molecular Weight	179.19 g/mol
Appearance	White crystalline powder or flakes
Odor	Odorless or with a slight characteristic odor
Taste	Slightly acidic

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **(RS)-Carbocisteine**.

Table 2.1: Thermal and Spectroscopic Properties

Property	Value	Reference
Melting Point	185-187 °C	
~186 °C (with decomposition)		-
200 °C (decomposes)	-	
204-207 °C	-	
205-207 °C	-	
208-213 °C (decomposes)	-	
Boiling Point	393.5 °C at 760 mmHg	_
417.3 ± 45.0 °C (Predicted)		_
Specific Optical Rotation [α]	-33.5° to -36.5°	_
-31° (c=1, 10% NaH₂CO₃)		_



Table 2.2: Solubility and Partitioning Behavior

Property	Value	Conditions	Reference
Water Solubility	Very slightly soluble		
Soluble in cold water		_	
Slightly soluble in hot water	_		
1.6 g/L	_		
~0.16%	_		
Ethanol Solubility	Practically insoluble	(95%)	
Acetone Solubility	Insoluble		
DMSO Solubility	Soluble	_	
Aqueous Acid/Base Solubility	Dissolves in dilute hydrochloric acid and sodium hydroxide solutions	-	
logP (Octanol-Water Partition Coefficient)	-2.7 (Predicted by ALOGPS)	_	
-4.24		_	
0.204 (est)	_		
рКа	1.84		
2.06 ± 0.10 (Predicted)		_	

Stability Profile

(RS)-Carbocisteine is stable under normal temperatures and pressures. However, its stability in aqueous solutions is influenced by pH and temperature. Forced degradation studies have shown that degradation occurs under thermal stress, particularly at pH values between 5.0 and 7.0. One of the identified degradation products under thermal stress is 5-oxo-thiomorpholine-3-



carboxylic acid, the lactam of carbocisteine. In the presence of oxidizing agents like hydrogen peroxide, it can degrade to S-carboxymethyl-L-cysteine-(R/S)-sulphoxide. The stability of liquid formulations can be optimized by maintaining the pH between 6.5 and 7.25.

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducible research. Below are generalized methodologies for key experiments.

Melting Point Determination

- · Method: Capillary Melting Point Method.
- Apparatus: A calibrated melting point apparatus.
- Procedure: A small amount of the dried, powdered **(RS)-Carbocisteine** is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate. The temperature range over which the substance melts is recorded as the melting point. The observation of decomposition is also noted.

Solubility Determination

- Method: Shake-Flask Method.
- Procedure: An excess amount of (RS)-Carbocisteine is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of (RS)-Carbocisteine in the saturated solution is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

- Method: Potentiometric Titration.
- Procedure: A known concentration of **(RS)-Carbocisteine** is dissolved in water. The solution is then titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the



solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa values are determined from the resulting titration curve.

Visualizations

Mechanism of Action of (RS)-Carbocisteine

The primary mucolytic action of **(RS)-Carbocisteine** involves the modulation of bronchial secretions. It is believed to restore the normal balance of sialomucins and fucomucins,

 To cite this document: BenchChem. [(RS)-Carbocisteine (CAS 638-23-3): A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663187#rs-carbocisteine-cas-number-638-23-3-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com